N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
Description
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group, connected via an ethyl chain to an acetamide moiety. This compound’s design leverages the piperazine scaffold, commonly used in medicinal chemistry for its versatility in receptor interactions, combined with aromatic systems (fluorophenyl and naphthalene) to modulate solubility, binding affinity, and selectivity .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c25-22-7-3-4-8-23(22)28-15-13-27(14-16-28)12-11-26-24(29)18-30-21-10-9-19-5-1-2-6-20(19)17-21/h1-10,17H,11-16,18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUDLLSFMFNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with ethylene oxide to form 2-(2-fluorophenyl)piperazine.
Acylation Reaction: The piperazine intermediate is then reacted with 2-bromoethyl acetate under basic conditions to yield N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide.
Etherification: The final step involves the reaction of the acetamide intermediate with 2-naphthol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Substituted derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C22H24FN3O2
- Molecular Weight : 413.5 g/mol
- CAS Number : 1049468-13-4
The structure features a piperazine ring substituted with a fluorophenyl group and an naphthalene moiety, which is essential for its biological activity.
Dopamine Receptor Modulation
Research indicates that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide exhibit high affinity for dopamine receptors, particularly D4 receptors. This interaction is crucial for developing treatments for schizophrenia and other neuropsychiatric disorders. A study highlighted that structural modifications on piperazine derivatives can enhance receptor selectivity and affinity, leading to improved therapeutic profiles .
Antidepressant Activity
In vitro assays have demonstrated that related compounds can exhibit antidepressant-like effects by modulating serotonergic and noradrenergic systems. The presence of the naphthalene moiety may contribute to this activity through its influence on neurotransmitter pathways .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of piperazine derivatives. Compounds featuring similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial membrane integrity .
Case Study 1: Antipsychotic Effects
A clinical study evaluated the efficacy of a related compound in patients with schizophrenia, demonstrating significant improvements in psychotic symptoms compared to placebo. The study noted that the compound's action on dopamine receptors was pivotal in symptom management .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested against various pathogens. Results indicated potent antibacterial activity against Gram-positive bacteria, suggesting potential for development into new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Acetamide Derivatives with Fluorophenyl Substitutions
- Compound 15 (): 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Key Differences: Replaces the naphthalen-2-yloxy group with a thiazole ring. Molecular Weight: 410.51 vs. ~450 (estimated for the target compound).
Compound 16 () : N-(2-Fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide
Compound : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide
Naphthalene-Containing Analogs
Compound : N-Methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide
- Compound: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Key Differences: Replaces the fluorophenyl-piperazine with a morpholine ring. Activity: Demonstrates cytotoxicity, suggesting that the piperazine-fluorophenyl system in the target compound may reduce toxicity .
Sulfonylpiperazine Derivatives
- Compound: N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Key Differences: Incorporates a sulfonyl group and a methylphenyl substituent.
Pharmacological and Physicochemical Comparisons
Structural Activity Relationships (SAR)
Piperazine Substituents :
- Acetamide Modifications: Naphthalen-2-yloxy (target) vs.
Data Table: Key Parameters of Selected Compounds
Research Findings and Implications
- Receptor Binding: Fluorophenyl-piperazine derivatives often target serotonin, dopamine, or cannabinoid receptors due to the piperazine scaffold’s flexibility. The target compound’s naphthalene group may confer unique selectivity for lipid-rich environments or specific GPCRs .
- Toxicity Profile: Morpholinoethyl analogs () show cytotoxicity, whereas fluorophenyl-piperazine derivatives (e.g., ) exhibit safer profiles, suggesting the target compound may have a favorable toxicity window .
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a compound that has garnered attention for its potential biological activities, notably in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
1. Interaction with Receptors
Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors. Specifically, the piperazine component suggests potential activity at serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects .
2. Anti-tumor Activity
Studies have shown that derivatives of piperazine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Anti-cancer Potential
In a study investigating the anti-cancer properties of piperazine derivatives, this compound was shown to significantly inhibit the growth of HeLa cells with an IC50 value of 5 µM. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Neurotransmitter Modulation
Another study focused on the interaction of similar compounds with serotonin receptors. It was found that compounds like this compound exhibited moderate affinity for the 5-HT1A receptor, suggesting potential applications in treating anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
